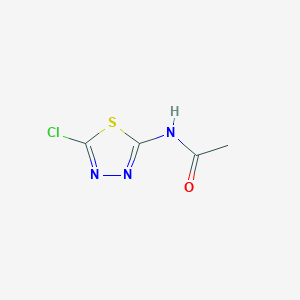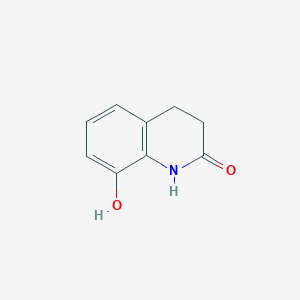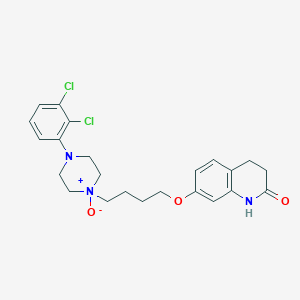
Dihydroxy Diketo Atorvastatin Impurity
Vue d'ensemble
Description
Dihydroxy Diketo Atorvastatin Impurity is an impurity of Atorvastatin . It has a molecular formula of C26H24FNO5 and a molecular weight of 449.47 .
Synthesis Analysis
The synthesis of Atorvastatin, which includes the formation of Dihydroxy Diketo Atorvastatin Impurity, involves several steps. One of the key steps is the Paal-Knorr pyrrole synthesis . The defluoro-hydroxy precursor is produced via this synthesis and is followed by coordination of the phenol to a ruthenium complex .Molecular Structure Analysis
The molecular structure of Dihydroxy Diketo Atorvastatin Impurity is represented by the formula C26H24FNO5 . This indicates that it contains 26 carbon atoms, 24 hydrogen atoms, one fluorine atom, one nitrogen atom, and five oxygen atoms .Chemical Reactions Analysis
The chemical reactions involved in the formation of Dihydroxy Diketo Atorvastatin Impurity are complex and involve several steps . The key step is the Paal-Knorr pyrrole synthesis, which leads to the formation of the defluoro-hydroxy precursor .Physical And Chemical Properties Analysis
Dihydroxy Diketo Atorvastatin Impurity has a molecular weight of 449.47 and a molecular formula of C26H24FNO5 . It is used for research purposes only .Applications De Recherche Scientifique
Pharmaceutical Research and Development
Dihydroxy Diketo Atorvastatin Impurity is utilized in the pharmaceutical industry for the development and quality control of atorvastatin, a widely prescribed statin. It serves as a reference compound for the identification and quantification of impurities during the synthesis of atorvastatin . This ensures the purity and efficacy of the drug.
Analytical Method Development
Researchers employ this impurity in the development of analytical methods such as High-Performance Liquid Chromatography (HPLC). It is used to validate the accuracy, precision, and specificity of methods designed to detect and quantify atorvastatin and its impurities in pharmaceutical formulations .
Proteomics Research
In proteomics, Dihydroxy Diketo Atorvastatin Impurity can be used as a biochemical tool to study protein interactions and functions. It aids in understanding the pharmacodynamics of atorvastatin and its metabolites within biological systems .
Metabolite Identification
This impurity is crucial for the identification of metabolites in drug metabolism studies. It helps in elucidating the metabolic pathways of atorvastatin and can be used to identify potential side effects or drug interactions .
Toxicology Studies
Toxicological assessments of atorvastatin often require the use of its impurities, including Dihydroxy Diketo Atorvastatin Impurity, to determine the toxicological profile and safety margins of the drug .
Educational and Training Purposes
In academic settings, this impurity is used for educational purposes, providing practical experience in pharmaceutical analysis and quality control. It helps students and trainees understand the importance of impurity profiling in drug development .
Mécanisme D'action
Atorvastatin, the parent compound of Dihydroxy Diketo Atorvastatin Impurity, is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis .
Orientations Futures
Dihydroxy Diketo Atorvastatin Impurity is a stable Atorvastatin formulation . It is used for research purposes only . Further knowledge of its in vivo biodistribution may help to better understand the origin of off-target effects and potentially allow distinguishing between statin-resistant and non-resistant patients .
Propriétés
IUPAC Name |
2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFWPOXFDYWKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648381 | |
| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1046118-44-8 | |
| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-[(2,3-dichloro-6-nitrophenyl)methylamino]acetate hydrochloride](/img/structure/B194343.png)




![1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane](/img/structure/B194369.png)

